

Preclinical and Mechanistic Profile of TAS0728

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

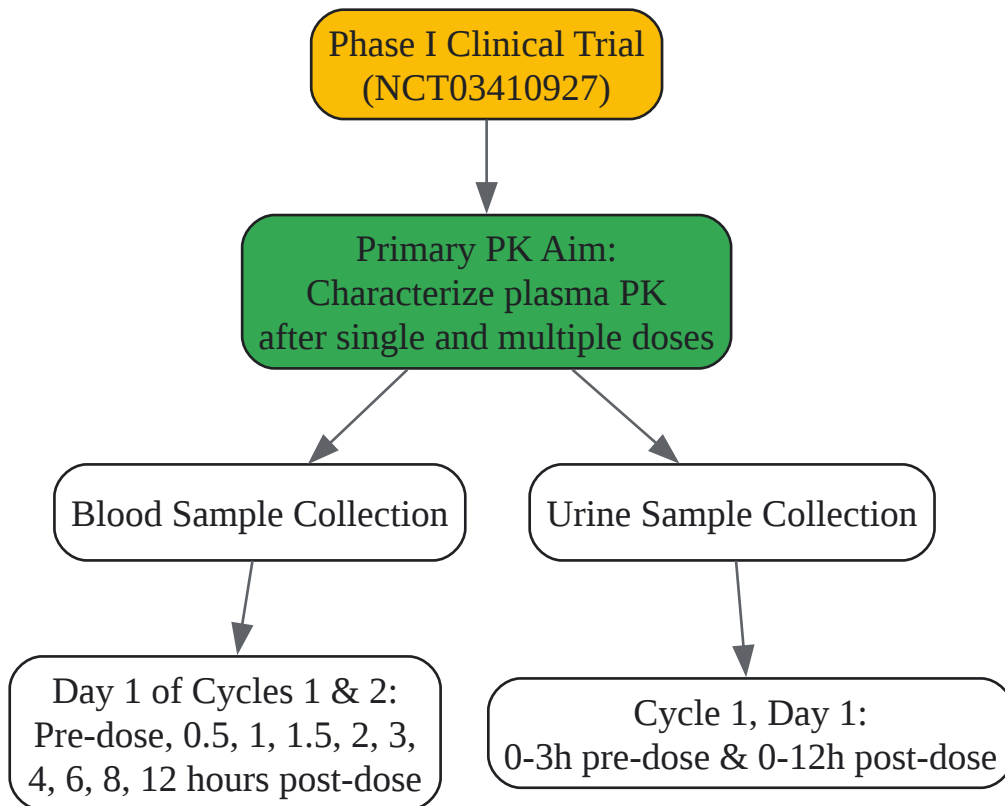
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TAS0728 is an orally available, covalent-binding inhibitor that selectively targets HER2 [1] [2]. Its key mechanistic and preclinical pharmacokinetic and pharmacodynamic properties are summarized below.

Property	Description
Mechanism of Action	Irreversible, covalent-binding inhibitor of HER2 [3] [1] [2].
Molecular Target Site	Binds to HER2 at cysteine 805 (C805) [1] [2].
Specificity	High specificity for HER2 over wild-type EGFR [3] [1] [2].
IC50 (HER2)	13 nM (cell-free assay) [4].
Primary Preclinical PK/PD Finding	Exhibits robust and sustained inhibition of phosphorylation of HER2, HER3, and downstream effectors in xenograft models [1] [2].

Clinical Pharmacokinetic Protocol from Phase I Study

The first-in-human phase I study (NCT03410927) included a detailed pharmacokinetic assessment plan. The study was **terminated early** due to unacceptable toxicity (including a fatal cardiac arrest and dose-limiting diarrhea), so the maximum tolerated dose and a full profile were not determined [3] [5]. The methodology that was employed is outlined below.



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*Clinical PK sampling workflow for **TAS0728***

The planned analysis aimed to calculate standard PK parameters, which typically include:

- **C_{max}**: Maximum plasma concentration [6]
- **T_{max}**: Time to reach C_{max} [6]
- **AUC**: Area under the plasma concentration-time curve [6]
- **t_{1/2}**: Elimination half-life [6]
- **Clearance (CL)**: Total plasma clearance [6]
- **Volume of Distribution (V_d)** [6]

Important Considerations on Data Availability

- **No Comprehensive PK Data**: The published results from the terminated trial do not report the calculated numerical PK parameters (e.g., C_{max}, AUC, half-life) [3].
- **Unconfirmed Dosing**: While doses from 50 mg to 200 mg BID were tested, the toxicity profile prevented the establishment of a recommended phase II dose [3]. The pharmacokinetic relationship across these doses remains uncharacterized in the public domain.

How to Proceed for Further Research

For a complete and in-depth technical guide, you would need access to the full clinical study report, which is not publicly available. The following pathways may yield more detailed information:

- **Clinical Trial Registries:** Monitor **ClinicalTrials.gov** (NCT03410927) for any future publications or results posted by the sponsor (Taiho Oncology, Inc.) [3] [5].
- **Scientific Contact:** Reaching out to the corresponding authors of the primary preclinical [1] [2] or clinical [3] publications may provide guidance on data availability.
- **Internal Data:** If you are collaborating with the sponsoring company, formal data sharing agreements would be the source for the complete pharmacokinetic dataset.

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